molecular formula C19H13Br B14426063 1-(Bromomethyl)tetraphene CAS No. 82507-19-5

1-(Bromomethyl)tetraphene

Cat. No.: B14426063
CAS No.: 82507-19-5
M. Wt: 321.2 g/mol
InChI Key: QGWFEAABRRZMNN-UHFFFAOYSA-N
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Description

1-(Bromomethyl)tetraphene is a polycyclic aromatic hydrocarbon derivative, characterized by the presence of a bromomethyl group attached to the tetraphene structure. Tetraphene itself consists of four fused benzene rings, forming a rigid and planar structure. The addition of a bromomethyl group introduces unique chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)tetraphene can be synthesized through the bromination of tetraphene at the benzylic position. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform, under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)tetraphene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The benzylic position can be oxidized to form tetraphenylcarbinol or further to tetraphenylcarboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions, depending on the oxidizing agent used.

    Reduction: Performed in anhydrous solvents under inert atmosphere to prevent moisture-sensitive reactions.

Major Products:

    Substitution Products: Various substituted tetraphene derivatives.

    Oxidation Products: Tetraphenylcarbinol and tetraphenylcarboxylic acid.

    Reduction Products: Tetraphene with a methyl group at the benzylic position.

Scientific Research Applications

1-(Bromomethyl)tetraphene has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)tetraphene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1-(Bromomethyl)tetraphene can be compared with other similar compounds, such as:

    Tetraphene: The parent compound without the bromomethyl group, which lacks the same level of reactivity and functionalization potential.

    1-(Chloromethyl)tetraphene: Similar in structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and chemical properties.

    1-(Hydroxymethyl)tetraphene:

Properties

CAS No.

82507-19-5

Molecular Formula

C19H13Br

Molecular Weight

321.2 g/mol

IUPAC Name

1-(bromomethyl)benzo[a]anthracene

InChI

InChI=1S/C19H13Br/c20-12-17-7-3-6-13-8-9-16-10-14-4-1-2-5-15(14)11-18(16)19(13)17/h1-11H,12H2

InChI Key

QGWFEAABRRZMNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(=CC=C4)CBr

Origin of Product

United States

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